molecular formula C16H20N4O3 B2441597 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone CAS No. 2190364-97-5

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone

Cat. No. B2441597
CAS RN: 2190364-97-5
M. Wt: 316.361
InChI Key: OJJGKPLQAIFPLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .


Molecular Structure Analysis

The molecular structure of this compound is unique and opens up possibilities for studying new reactions and synthesizing novel compounds.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. The presence of different groups on the aniline ring can affect the activity of the compound .


Physical And Chemical Properties Analysis

The compound is thermally stable with decomposition onset temperatures ranging from 147–228 °C . It has acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Scientific Research Applications

Azetidinones in Antibiotic Synthesis

Azetidinones, such as those derived from penicillins, play a crucial role in the synthesis of β-lactam antibiotics. Corbett and Stoodley (1974) detailed the reactions of certain azetidinones, showcasing their potential in creating antibiotic compounds through various synthetic routes (Corbett & Stoodley, 1974).

Triazoles in Drug Design

Triazoles are versatile heterocycles in drug design due to their stability and ability to engage in hydrogen bonding. The synthesis and characterization of new 1,2,4-triazole derivatives by Abosadiya et al. (2018) highlight their importance in developing novel compounds with potential therapeutic applications (Abosadiya et al., 2018).

properties

IUPAC Name

(3,4-diethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-3-22-14-6-5-12(9-15(14)23-4-2)16(21)19-10-13(11-19)20-17-7-8-18-20/h5-9,13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJGKPLQAIFPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

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